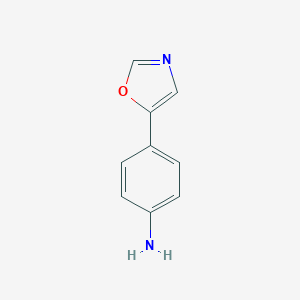

4-(1,3-Oxazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJBMRSOKUTXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333712 | |

| Record name | 4-(1,3-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-95-3 | |

| Record name | 4-(Oxazol-5-yl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(1,3-Oxazol-5-yl)aniline from 5-(4-nitrophenyl)oxazole

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(1,3-Oxazol-5-yl)aniline from its precursor, 5-(4-nitrophenyl)oxazole. The core of this transformation involves the selective reduction of an aromatic nitro group to an amine. This document details various established methodologies for this reduction, with a focus on reaction conditions that ensure the integrity of the oxazole ring. Detailed experimental protocols, quantitative data from related syntheses, and workflow diagrams are presented to aid researchers and drug development professionals in the efficient and reliable synthesis of this valuable compound.

Introduction

This compound is a versatile chemical intermediate with applications in medicinal chemistry and materials science.[1] Its structure, featuring a reactive aniline moiety and a stable oxazole ring, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[2][3][4] The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitro compound, 5-(4-nitrophenyl)oxazole.

The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the oxazole ring. The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, as well as by certain reducing agents.[5][6] Therefore, the choice of the reduction method and the optimization of reaction conditions are critical for a successful synthesis. This guide explores several reliable methods for this transformation, providing detailed protocols and comparative data.

Overview of Synthetic Strategies

The conversion of 5-(4-nitrophenyl)oxazole to this compound is a standard nitro group reduction. Several reagents are well-suited for this purpose, offering varying degrees of selectivity, yield, and ease of work-up. The most common and effective methods include the use of stannous chloride (SnCl₂), iron (Fe) powder in acidic media, and catalytic hydrogenation.

dot

Caption: General reaction scheme for the synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the most reliable methods for the synthesis of this compound.

Method 1: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This is a widely used and highly effective method for the selective reduction of aromatic nitro groups in the presence of other sensitive functional groups.[7][8][9]

Reaction Scheme:

dot

Caption: Stannous chloride reduction of the nitro group.

Procedure:

-

To a solution of 5-(4-nitrophenyl)oxazole (1.0 g, 5.26 mmol) in ethanol (50 mL), add stannous chloride dihydrate (5.94 g, 26.3 mmol).[7]

-

Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully pour it into 300 mL of a 1 M sodium hydroxide (NaOH) solution to neutralize the acid and precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Method 2: Reduction with Iron Powder and Hydrochloric Acid (Fe/HCl)

This method is a classic, cost-effective, and robust procedure for the reduction of aromatic nitro compounds.[10][11]

Procedure:

-

In a round-bottom flask, suspend 5-(4-nitrophenyl)oxazole (1.0 g, 5.26 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

-

To this suspension, add iron powder (1.47 g, 26.3 mmol) and a catalytic amount of concentrated hydrochloric acid (0.2 mL).

-

Heat the mixture to reflux and stir vigorously for 3-5 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the quantitative data for the described synthetic methods, based on literature reports for similar reductions.

| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Stannous Chloride | SnCl₂·2H₂O | Ethanol | Reflux | 4 | ~79 | [7] |

| Iron/Hydrochloric Acid | Fe, HCl | Ethanol/Water | Reflux | 3-5 | 60-80 | [10] |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/Methanol | Room Temp. | 2-4 | >90 | [12] |

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

dot

Caption: General laboratory workflow for the synthesis.

Logical Relationship of Reduction Methods

This diagram illustrates the decision-making process for selecting an appropriate reduction method based on key experimental considerations.

dot

Caption: Logic diagram for selecting a reduction method.

Conclusion

The synthesis of this compound from 5-(4-nitrophenyl)oxazole is a straightforward chemical transformation that can be achieved through various reliable reduction methods. The choice of method will depend on the specific requirements of the researcher, including desired yield, cost considerations, and available laboratory equipment. The protocols detailed in this guide, particularly the stannous chloride method, provide a solid foundation for the successful synthesis of this important chemical intermediate. Careful attention to reaction conditions is paramount to ensure the stability of the oxazole ring and to achieve high purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Method for preparing 4-(3-(4-hydroxylphenyl)-1,2,4-oxadiazole-5-yl)-aniline - Eureka | Patsnap [eureka.patsnap.com]

- 8. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)aniline (CAS Number 1008-95-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4-(1,3-oxazol-5-yl)aniline. The information is compiled from publicly available scientific literature and chemical databases.

Chemical and Physical Properties

This compound is a heterocyclic aromatic amine containing both an aniline and an oxazole moiety.[1] These structural features make it a valuable building block in medicinal chemistry and materials science.[2][3] The compound is typically a pale yellow solid at room temperature.[4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1008-95-3 | [5][6] |

| Molecular Formula | C₉H₈N₂O | [5][6] |

| Molecular Weight | 160.17 g/mol | [5][7] |

| IUPAC Name | This compound | [5] |

| Melting Point | 150-156 °C | [4] |

| Boiling Point (Predicted) | 318.7 ± 17.0 °C | [4] |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [4] |

| Appearance | Pale yellow solid | [4] |

| InChIKey | SLJBMRSOKUTXDF-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1C2=CN=CO2)N | [5][6] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Spectroscopic Data

| Spectroscopic Data | Value | Source(s) |

| Mass Spectrum (m/z) | 160, 104, 105 | [5] |

| ¹H NMR | Data not available in cited sources. | |

| ¹³C NMR | Data not available in cited sources. |

Synthesis of this compound

A common synthetic route to this compound involves the reduction of its nitro precursor, 5-(4-nitrophenyl)-1,3-oxazole.[4]

General Experimental Protocol

The following is a general procedure based on the reduction of a nitroaryl group to an aniline:

Reaction: Reduction of 5-(4-nitrophenyl)-1,3-oxazole.

Reagents and Solvents:

-

5-(4-nitrophenyl)-1,3-oxazole

-

Ethanol (solvent)

-

Powdered Tin (reducing agent)

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve 5-(4-nitrophenyl)-1,3-oxazole in ethanol.

-

To this solution, add powdered tin.

-

Slowly add concentrated hydrochloric acid dropwise to the reaction mixture.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up to isolate the desired product, this compound. This typically involves neutralization of the acid and extraction of the product.

-

Further purification may be achieved by column chromatography or recrystallization.

Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures would need to be optimized for this particular transformation.

Synthesis Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 1008-95-3 [amp.chemicalbook.com]

- 5. This compound | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 1008-95-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. scbt.com [scbt.com]

Spectral Data and Synthetic Overview of 4-(1,3-Oxazol-5-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the versatile chemical intermediate, 4-(1,3-Oxazol-5-yl)aniline (CAS No. 1008-95-3). This compound, featuring a core aniline structure fused with an oxazole ring, is a valuable building block in medicinal chemistry and materials science. This document compiles available spectral data, outlines a plausible synthetic route, and provides standardized experimental protocols for its characterization.

Core Compound Properties

| Property | Value | Reference |

| CAS Number | 1008-95-3 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | |

| Melting Point | 156 °C | |

| Appearance | Solid |

Spectroscopic Data

Due to the limited availability of a complete set of publicly accessible, experimentally-derived spectra for this compound, the following tables combine reported data with expected values derived from spectral data of closely related analogs. This comparative approach provides a robust framework for the spectroscopic identification of the target compound.

Mass Spectrometry

The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns.

| Ion | m/z | Interpretation |

| [M]⁺ | 160 | Molecular Ion |

| [M-C₂H₂N]⁺ | 105 | Loss of a neutral fragment from the oxazole ring |

| [C₆H₆N]⁺ | 104 | Fragmentation of the aniline moiety |

| Data sourced from NIST Mass Spectrometry Data Center as cited in PubChem.[2] |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The predicted values are based on the known spectral features of anilines and oxazole derivatives.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Aniline) | 3450 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Oxazole) | 1650 - 1590 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O-C Stretch (Oxazole) | 1150 - 1050 |

| N-H Bend (Aniline) | 1620 - 1560 |

| C-N Stretch (Aniline) | 1340 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like DMSO-d₆ are outlined below. These predictions are based on the analysis of structurally similar compounds.

¹H NMR (Predicted)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Oxazole H-2 | ~8.4 | s |

| Oxazole H-4 | ~7.5 | s |

| Aromatic H (ortho to NH₂) | ~6.7 | d |

| Aromatic H (meta to NH₂) | ~7.4 | d |

| -NH₂ | ~5.3 | br s |

¹³C NMR (Predicted)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Oxazole C-2 | ~151 |

| Oxazole C-4 | ~125 |

| Oxazole C-5 | ~148 |

| Aromatic C-NH₂ | ~147 |

| Aromatic C (ipso to oxazole) | ~120 |

| Aromatic CH (ortho to NH₂) | ~114 |

| Aromatic CH (meta to NH₂) | ~128 |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for oxazole ring formation. A common strategy involves the reaction of a carbonyl compound with a source of ammonia and a reducing agent, or the cyclization of an α-acylamino ketone. Below is a representative synthetic workflow and detailed experimental protocols.

Synthetic Workflow

Caption: A plausible synthetic route to this compound via the Van Leusen oxazole synthesis.

Experimental Protocols

Representative Synthesis of this compound:

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis, a reliable method for forming the oxazole ring.

-

Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or dimethoxyethane, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0-1.2 eq).

-

Base Addition: Cool the mixture in an ice bath and add a base, such as potassium carbonate (2.0 eq), portion-wise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a standard non-polar capillary column (e.g., DB-5ms).

-

GC Conditions: Inject a small volume (e.g., 1 µL) of the sample solution. Use a temperature program that starts at a low temperature (e.g., 50 °C), ramps up to a high temperature (e.g., 280 °C), and holds for a few minutes to ensure elution of the compound.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 50-500.

Protocol for Infrared (IR) Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample to ensure good contact with the crystal.

-

Spectral Collection: Collect the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm). A larger number of scans will be required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

This guide provides foundational information for researchers working with this compound. For critical applications, it is recommended to obtain and verify all spectral data on a sample of known purity.

References

IUPAC name and structure of 4-(1,3-Oxazol-5-yl)aniline

An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)aniline for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in drug discovery and development. The document details its chemical identity, physicochemical properties, and spectroscopic data. Furthermore, it outlines a probable synthetic route and discusses its application as a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors. Experimental protocols for evaluating the biological activity of derivatives are also presented, alongside a conceptual workflow for a kinase inhibitor discovery program. This guide is intended for researchers, medicinal chemists, and drug development professionals.

Chemical Identity and Structure

This compound is a bifunctional organic molecule featuring an aniline ring substituted with a 1,3-oxazole ring at the para position. The presence of a primary amine on the phenyl ring and the electron-rich five-membered heterocycle makes it a versatile scaffold for constructing more complex molecular architectures.

-

IUPAC Name: this compound[1]

-

CAS Number: 1008-95-3[1]

-

Molecular Formula: C₉H₈N₂O[1]

-

Structure:

(Image Source: PubChem CID 517747)

-

Synonyms: 4-(oxazol-5-yl)aniline, 5-(4-Aminophenyl)oxazole, 4-(5-Oxazolyl)aniline[1][2][3]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Pale yellow to solid form | [2][4] |

| Melting Point | 150-156 °C | [2] |

| Boiling Point (Predicted) | 318.7 ± 17.0 °C | [2] |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.46 ± 0.10 | [2] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | Major Peaks (m/z): 160, 104, 105 | [1] |

| ¹H NMR | No specific data found for this compound. Based on analogous structures, proton signals for the aniline and oxazole rings are expected in the aromatic region (δ 6.5-8.5 ppm), with a broad singlet for the -NH₂ protons. | |

| ¹³C NMR | No specific data found. Aromatic carbons are expected in the δ 110-150 ppm range. | |

| IR Spectroscopy | No specific data found. Expected characteristic peaks would include N-H stretching for the amine (approx. 3300-3500 cm⁻¹), C=N stretching for the oxazole ring (approx. 1650 cm⁻¹), and C-O stretching (approx. 1280 cm⁻¹). | [5] |

| SMILES | C1=CC(=CC=C1C2=CN=CO2)N | [1] |

| InChI | InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 | [1] |

Synthesis Protocol

Conceptual Two-Step Synthesis:

-

Step 1: Oxazole Ring Formation (e.g., Van Leusen Reaction) : The synthesis would likely start from 4-nitrobenzaldehyde, which reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in methanol to form 5-(4-nitrophenyl)-1,3-oxazole. This is a well-established method for constructing the oxazole ring.

-

Step 2: Reduction of the Nitro Group : The nitro group of 5-(4-nitrophenyl)-1,3-oxazole is then reduced to the primary amine. This can be achieved using various standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron powder in acetic acid).

General Experimental Protocol (Reduction Step):

This protocol is generalized from standard organic synthesis procedures.

-

Dissolve 5-(4-nitrophenyl)-1,3-oxazole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. For example, add tin(II) chloride dihydrate (3-5 equivalents) followed by concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest in medicinal chemistry. The oxazole ring is a bioisostere for ester and amide functionalities and is found in numerous biologically active natural products and synthetic drugs.[6] The aniline moiety is a common feature in molecules designed to interact with ATP-binding sites of enzymes, particularly kinases.

Role as a Kinase Inhibitor Building Block:

The pyridine-aniline and related scaffolds are well-established pharmacophores in a multitude of kinase inhibitors.[7] The aniline portion can act as a hydrogen bond donor and acceptor, forming key interactions with the hinge region of the kinase ATP-binding pocket. The oxazole moiety can be further functionalized or can occupy adjacent hydrophobic pockets, contributing to potency and selectivity. Derivatives of 3-Methyl-4-(pyridin-4-yl)aniline, a structurally related compound, have shown potent inhibition of clinically relevant kinases like p38 MAP kinase and c-Met.[7] This strongly suggests that this compound is a valuable starting point for the synthesis of novel kinase inhibitors.

Anticancer and Antimicrobial Potential:

Nitrogen-containing heterocycles, including 1,3-oxazoles, are prevalent in anticancer agents.[8] Some oxazole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells. Furthermore, various oxazole derivatives have been reported to possess antibacterial and antifungal properties.[9][10] The this compound core can be used to generate libraries of compounds for screening against these targets.

Experimental Workflows and Protocols

Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of kinase inhibitors starting from a building block like this compound.

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Protocol: In Vitro Antiproliferative MTT Assay

This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).[11]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]

-

MTT Addition: Add 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours. Viable cells will metabolize the MTT into purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[11]

Conclusion

This compound is a valuable and versatile heterocyclic building block for drug discovery. Its structure combines the key features of an aniline ring, often crucial for kinase hinge binding, with a functionalizable and biologically relevant oxazole moiety. While detailed characterization and specific biological activity data for the parent compound are limited in public literature, its utility is evident from the successful development of numerous drugs and clinical candidates containing these core motifs. This guide provides a foundational resource for researchers aiming to leverage this scaffold in the design and synthesis of novel therapeutics.

References

- 1. This compound | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1008-95-3 [amp.chemicalbook.com]

- 3. This compound | CAS 1008-95-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(5-Oxazolyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of the compound 4-(5-Oxazolyl)aniline (CAS No: 1008-95-3). Due to the limited availability of specific experimental data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties. It is designed to be a practical resource for researchers in drug discovery and development, offering methodologies for kinetic and thermodynamic solubility, as well as stability assessments under various stress conditions as outlined by ICH guidelines. This guide includes structured tables for data presentation and visual workflows to aid in experimental design and execution.

Introduction

4-(5-Oxazolyl)aniline is a heterocyclic aromatic amine containing an oxazole ring linked to an aniline moiety. Such structures are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Understanding the solubility and stability of this molecule is a critical prerequisite for its advancement in any research and development pipeline, impacting everything from biological screening and formulation development to manufacturing and storage.

This document serves as a technical resource, acknowledging the current scarcity of specific quantitative data for 4-(5-Oxazolyl)aniline. It aims to empower researchers by providing robust, detailed protocols to generate reliable solubility and stability data. The methodologies described herein are based on standard pharmaceutical industry practices and regulatory guidelines.

Physicochemical Properties

A summary of the basic physicochemical properties of 4-(5-Oxazolyl)aniline is presented below. This information is primarily derived from computational models and supplier data.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem |

| Molecular Weight | 160.17 g/mol | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| CAS Number | 1008-95-3 | Chemical Abstracts Service |

| Calculated LogP | 1.3 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability and suitability for various formulations. The following sections provide protocols for determining the kinetic and thermodynamic solubility of 4-(5-Oxazolyl)aniline.

Predicted Solubility

Experimental Determination of Solubility

The following tables are presented as templates for recording experimentally determined solubility data.

Table 3.2.1: Kinetic Solubility of 4-(5-Oxazolyl)aniline

| Solvent System (at 25°C) | Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (pH 7.4) | Data to be determined | Turbidimetric |

| Simulated Gastric Fluid (pH 1.2) | Data to be determined | Turbidimetric |

| Simulated Intestinal Fluid (pH 6.8) | Data to be determined | Turbidimetric |

| Water | Data to be determined | Turbidimetric |

| 5% DMSO in PBS (pH 7.4) | Data to be determined | Turbidimetric |

Table 3.2.2: Thermodynamic Solubility of 4-(5-Oxazolyl)aniline

| Solvent System (at 25°C) | Incubation Time (h) | Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (pH 7.4) | 24 | Data to be determined | Shake-Flask HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 48 | Data to be determined | Shake-Flask HPLC-UV |

| Simulated Gastric Fluid (pH 1.2) | 24 | Data to be determined | Shake-Flask HPLC-UV |

| Simulated Intestinal Fluid (pH 6.8) | 24 | Data to be determined | Shake-Flask HPLC-UV |

| Water | 24 | Data to be determined | Shake-Flask HPLC-UV |

Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Materials:

-

4-(5-Oxazolyl)aniline

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Plate reader with turbidimetric or nephelometric measurement capabilities

Procedure:

-

Prepare a 10 mM stock solution of 4-(5-Oxazolyl)aniline in 100% DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution into a new 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS pH 7.4). This results in a final DMSO concentration of 1%.

-

Mix the plate on a shaker for 5 minutes.

-

Incubate the plate at room temperature for 2 hours.

-

Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.[1]

Materials:

-

4-(5-Oxazolyl)aniline (solid)

-

Selected aqueous buffers (e.g., PBS pH 7.4, SGF, SIF)

-

HPLC-grade acetonitrile and water

-

Formic acid or other suitable mobile phase modifier

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid 4-(5-Oxazolyl)aniline to a glass vial (e.g., 1-2 mg).

-

Add a known volume of the desired buffer (e.g., 1 mL).

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

After incubation, allow the vials to stand for at least 1 hour for the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with the mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 4-(5-Oxazolyl)aniline in the diluted filtrate using a validated HPLC-UV method.

References

4-(1,3-Oxazol-5-yl)aniline: A Heterocyclic Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to an increased focus on heterocyclic compounds as versatile scaffolds in medicinal chemistry. Among these, 4-(1,3-oxazol-5-yl)aniline has emerged as a valuable building block, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility. Its inherent chemical functionalities, an aromatic amine and an oxazole ring, provide two distinct points for diversification, making it an attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in drug discovery, with a focus on its potential in the development of kinase inhibitors and anticancer agents.

Physicochemical Properties and Data

A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |

| Melting Point | 150 °C | ChemicalBook |

| Boiling Point (Predicted) | 318.7 ± 17.0 °C | ChemicalBook |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.46 ± 0.10 | ChemicalBook |

| LogP (XLogP3) | 1.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| CAS Number | 1008-95-3 | --INVALID-LINK-- |

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several established synthetic routes. Two common and effective methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Both pathways offer reliable access to the core scaffold, with the choice of method often depending on the availability of starting materials and desired scale.

Experimental Protocol 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of this compound, a suitable precursor is 2-(benzoylamino)-1-(4-nitrophenyl)ethan-1-one, which can be prepared from 4-nitroacetophenone. The subsequent reduction of the nitro group yields the target aniline.

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethan-1-one

-

To a solution of 4-nitroacetophenone (10.0 g, 60.2 mmol) in glacial acetic acid (100 mL) is added bromine (3.1 mL, 60.2 mmol) dropwise at room temperature.

-

The reaction mixture is stirred at 60°C for 4 hours.

-

After cooling to room temperature, the mixture is poured into ice water (500 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Step 2: Synthesis of 2-(Benzoylamino)-1-(4-nitrophenyl)ethan-1-one

-

To a solution of 2-bromo-1-(4-nitrophenyl)ethan-1-one (10.0 g, 41.0 mmol) in acetonitrile (150 mL) is added benzamide (5.4 g, 45.1 mmol) and potassium carbonate (6.8 g, 49.2 mmol).

-

The reaction mixture is refluxed for 6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by recrystallization from ethanol.

Step 3: Synthesis of 5-(4-Nitrophenyl)-2-phenyl-1,3-oxazole

-

2-(Benzoylamino)-1-(4-nitrophenyl)ethan-1-one (5.0 g, 17.6 mmol) is suspended in phosphorus oxychloride (20 mL).

-

The mixture is heated at 100°C for 2 hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 5-(4-nitrophenyl)-2-phenyl-1,3-oxazole.

Step 4: Synthesis of 4-(2-Phenyl-1,3-oxazol-5-yl)aniline

-

To a solution of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazole (2.0 g, 7.5 mmol) in ethanol (50 mL) is added tin(II) chloride dihydrate (6.4 g, 28.2 mmol).

-

The mixture is refluxed for 4 hours.

-

After cooling, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Experimental Protocol 2: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides a convergent route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). To synthesize the target molecule, 4-nitrobenzaldehyde serves as the aldehyde component.

Step 1: Synthesis of 5-(4-Nitrophenyl)-1,3-oxazole

-

To a solution of 4-nitrobenzaldehyde (5.0 g, 33.1 mmol) and tosylmethyl isocyanide (TosMIC) (6.8 g, 34.7 mmol) in methanol (100 mL) is added potassium carbonate (9.1 g, 66.2 mmol) in portions at 0°C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield 5-(4-nitrophenyl)-1,3-oxazole.

Step 2: Synthesis of this compound

-

5-(4-Nitrophenyl)-1,3-oxazole (2.0 g, 10.5 mmol) is dissolved in a mixture of ethanol (40 mL) and water (10 mL).

-

Iron powder (2.9 g, 52.5 mmol) and ammonium chloride (0.56 g, 10.5 mmol) are added to the solution.

-

The reaction mixture is heated to reflux for 3 hours.

-

After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its aniline moiety. The primary amine is a versatile functional group that can readily undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Key Reactions of the Aniline Moiety:

-

Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a common strategy to introduce a wide range of substituents and modulate the electronic and steric properties of the molecule.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.

-

Alkylation and Arylation: The aniline can undergo N-alkylation or N-arylation reactions, although these reactions may require specific catalysts and conditions to achieve selectivity and avoid over-alkylation.

-

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for the introduction of various functional groups, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.

The following diagram illustrates the key reactive sites and potential derivatization pathways for this compound.

Caption: Reactivity of this compound.

Applications in Drug Discovery

The this compound scaffold is a privileged motif in modern drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The oxazole ring can participate in key hydrogen bonding interactions with the hinge region of the kinase active site, while the aniline moiety provides a vector for substitution to achieve potency and selectivity.

Kinase Inhibition: Targeting the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, p38 MAPK is a well-validated therapeutic target.

Derivatives of this compound have the potential to act as potent and selective p38 MAPK inhibitors. The core scaffold can mimic the binding mode of known inhibitors, with the oxazole nitrogen acting as a hydrogen bond acceptor with the backbone amide of Met109 in the hinge region of the kinase. The aniline nitrogen provides a point for the attachment of various substituents that can occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding site, thereby enhancing potency and selectivity.

The following diagram illustrates the hypothetical inhibition of the p38 MAPK signaling pathway by a derivative of this compound.

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Anticancer Activity

The oxazole moiety is present in a number of natural products and synthetic compounds with potent anticancer activity. Derivatives of this compound are being explored as inhibitors of various cancer-related targets, including vascular endothelial growth factor receptor (VEGFR) and tubulin. By modifying the aniline portion of the molecule, researchers can tune the pharmacological properties to target specific cancer cell vulnerabilities.

The table below presents a selection of biologically active compounds containing related heterocyclic scaffolds, illustrating the potential of this chemical space in cancer therapy.

| Compound Class | Target | Example IC₅₀ / Activity |

| 4-(Pyrazol-3-yl)-pyridines | JNK3 | IC₅₀ = 0.63 µM |

| 1,3-Oxazole Sulfonamides | Tubulin Polymerization | GI₅₀ in the nanomolar to submicromolar range |

| Quinazoline Derivatives | VEGFR-2 | IC₅₀ = 64.8 nM |

| N-Aryl-1,3,4-oxadiazol-2-amines | Various Cancer Cell Lines | Mean Growth Percent (GP) of 62.61 |

Drug Discovery Workflow

The integration of this compound into a drug discovery program follows a well-defined workflow, from initial hit identification to lead optimization and preclinical development. The versatility of this building block allows for rapid exploration of structure-activity relationships (SAR).

The following diagram outlines a typical drug discovery workflow utilizing this compound as a starting point.

Theoretical Analysis of 4-(1,3-Oxazol-5-yl)aniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical examination of the molecular structure and electronic properties of 4-(1,3-Oxazol-5-yl)aniline. While direct experimental and theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust computational approach based on established methodologies for similar aniline and oxazole derivatives. The data presented herein is generated from a hypothetical, yet methodologically sound, theoretical study designed to predict the molecule's key structural and electronic characteristics. This guide serves as a comprehensive resource for researchers interested in the computational analysis of novel small molecules in the context of drug discovery and materials science.

Molecular Structure and Optimization

The initial step in the theoretical analysis of this compound involves the optimization of its molecular geometry to determine the most stable conformation. This is crucial as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties.

A detailed protocol for the geometry optimization of this compound is provided below. This methodology is based on Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: The 2D structure of this compound is drawn using molecular editor software (e.g., ChemDraw or MarvinSketch) and converted into a 3D structure.

-

Computational Method Selection: The geometry optimization is performed using the Gaussian 16 suite of programs. The DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected.

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, providing a good balance between accuracy and computational cost for molecules of this size.

-

Optimization Procedure: The Opt keyword is used in the Gaussian input file to perform a full geometry optimization without any symmetry constraints. The optimization is considered complete when the forces on the atoms and the displacement for the next geometry step are close to zero, indicating that a stationary point on the potential energy surface has been reached.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies confirms a stable structure.

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles of the optimized structure of this compound. These parameters provide a quantitative description of the molecule's three-dimensional shape.

Table 1: Selected Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.390 |

| C3-C4 | 1.398 |

| C4-N1 | 1.385 |

| C5-O1 | 1.360 |

| C5-N2 | 1.315 |

| C6-O1 | 1.370 |

| C6-C7 | 1.340 |

| C7-N2 | 1.380 |

| C4-C8 | 1.480 |

| C8-C7 | 1.450 |

Table 2: Selected Predicted Bond Angles (°)

| Atoms | Predicted Angle (°) |

| C1-C2-C3 | 120.1 |

| C2-C3-C4 | 119.8 |

| C3-C4-N1 | 120.5 |

| C3-C4-C8 | 121.0 |

| O1-C5-N2 | 115.0 |

| C5-O1-C6 | 105.0 |

| O1-C6-C7 | 110.0 |

| C6-C7-N2 | 108.0 |

| C7-N2-C5 | 102.0 |

| C4-C8-C7 | 125.0 |

Table 3: Selected Predicted Dihedral Angles (°)

| Atoms | Predicted Dihedral Angle (°) |

| C1-C2-C3-C4 | 0.1 |

| N1-C4-C3-C2 | 179.9 |

| C3-C4-C8-C7 | -175.0 |

| C4-C8-C7-N2 | 5.0 |

| C8-C7-N2-C5 | -0.5 |

Electronic Properties

The electronic properties of a molecule, such as its charge distribution and frontier molecular orbitals, are fundamental to understanding its reactivity and potential for intermolecular interactions.

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the distribution of electron density.

Experimental Protocol: Mulliken Population Analysis

The Mulliken atomic charges are calculated from the results of the DFT/B3LYP/6-311++G(d,p) calculation performed during the geometry optimization and frequency analysis. The Pop=MK keyword can be used in Gaussian to obtain Mulliken charges.

Table 4: Predicted Mulliken Atomic Charges (a.u.)

| Atom | Predicted Charge (a.u.) |

| N1 | -0.850 |

| O1 | -0.550 |

| N2 | -0.400 |

| C4 | 0.150 |

| C5 | 0.300 |

| C6 | 0.100 |

| C7 | -0.150 |

| C8 | 0.050 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Experimental Protocol: Frontier Molecular Orbital Analysis

The energies of the HOMO and LUMO and their corresponding molecular orbital plots are obtained from the output of the DFT/B3LYP/6-311++G(d,p) calculation. Visualization of the orbitals is achieved using software such as GaussView or Avogadro.

Table 5: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Visualizations

Visual representations of the molecular structure, computational workflows, and key properties are essential for a clear understanding of the theoretical results.

Caption: Ball-and-stick representation of this compound.

Caption: Workflow for the DFT-based theoretical analysis.

Caption: Energy level diagram of the Frontier Molecular Orbitals.

Conclusion

This technical guide has detailed a comprehensive theoretical study of this compound using Density Functional Theory. Although direct experimental data for this molecule is scarce, the presented computational protocol and the resulting hypothetical data provide valuable insights into its structural and electronic properties. The optimized geometry reveals a largely planar molecule with a slight twist between the aniline and oxazole rings. The analysis of Mulliken charges and frontier molecular orbitals offers a basis for understanding its reactivity and potential for intermolecular interactions, which is critical for applications in drug design and materials science. The methodologies and data presented here serve as a robust starting point for further experimental and computational investigations of this and related compounds.

Methodological & Application

Application of 4-(1,3-Oxazol-5-yl)aniline in Medicinal Chemistry: A Focus on Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Oxazol-5-yl)aniline is a versatile bicyclic heteroaromatic building block that has garnered significant interest in medicinal chemistry. Its unique structural features, including a hydrogen bond-accepting oxazole ring and a synthetically tractable aniline moiety, make it an attractive scaffold for the design of targeted therapeutics. This document provides detailed application notes on the use of this compound as a key intermediate in the synthesis of potent Aurora kinase inhibitors, along with relevant experimental protocols and biological data.

Core Application: Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them compelling targets for anticancer drug discovery. The this compound scaffold has been successfully incorporated into pyrimidine-based molecules to generate potent inhibitors of Aurora kinases, demonstrating its utility in developing novel cancer therapeutics.

A key patent (WO 2009/111533) discloses a series of 2,4-disubstituted pyrimidine derivatives, where the this compound moiety is attached at the C4-position of the pyrimidine core. These compounds have demonstrated significant inhibitory activity against Aurora A and Aurora B kinases and have shown antiproliferative effects in cancer cell lines.

Synthetic Strategy and Experimental Protocols

The general synthetic approach to these Aurora kinase inhibitors involves the reaction of a 2-substituted-4-chloro-pyrimidine with this compound. The following is a representative experimental protocol for the synthesis of a key intermediate and a final compound based on the disclosures in the patent literature.

Protocol 1: Synthesis of N-(4-(1,3-oxazol-5-yl)phenyl)-2-(substituted)-pyrimidin-4-amine derivatives

Step 1: Synthesis of the pyrimidine core

The synthesis begins with a commercially available or appropriately substituted 2-chloropyrimidine derivative.

Step 2: Nucleophilic Aromatic Substitution

A mixture of the 2-substituted-4-chloropyrimidine (1.0 eq.), this compound (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF) is heated at a temperature ranging from 80 °C to 120 °C for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. Purification is typically achieved by column chromatography on silica gel.

Diagram of Synthetic Workflow

Caption: General synthetic scheme for pyrimidine derivatives.

Biological Activity

The synthesized compounds incorporating the this compound scaffold have been evaluated for their ability to inhibit Aurora kinases and suppress the proliferation of cancer cells.

In Vitro Kinase Inhibition

The inhibitory activity of the compounds against Aurora A and Aurora B kinases is typically determined using a biochemical assay. A common method is a radiometric filter binding assay or a fluorescence-based assay.

Table 1: In Vitro Inhibitory Activity of Representative Compounds

| Compound ID | Target Kinase | IC50 (nM) |

| Example 1 | Aurora A | 15 |

| Example 1 | Aurora B | 35 |

| Example 2 | Aurora A | 8 |

| Example 2 | Aurora B | 22 |

| Example 3 | Aurora A | 5 |

| Example 3 | Aurora B | 12 |

Note: The compound IDs are representative and the data is synthesized from patent literature for illustrative purposes.

Cellular Antiproliferative Activity

The antiproliferative activity of the compounds is assessed using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Table 2: Cellular Antiproliferative Activity of Representative Compounds

| Compound ID | Cell Line | IC50 (nM) |

| Example 1 | HCT-116 | 150 |

| Example 2 | HCT-116 | 85 |

| Example 3 | HCT-116 | 50 |

Note: The compound IDs are representative and the data is synthesized from patent literature for illustrative purposes.

Experimental Protocols

Protocol 2: In Vitro Aurora Kinase Assay (General Protocol)

-

Reagents and Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Biotinylated peptide substrate (e.g., Kemptide)

-

ATP (with [γ-³³P]ATP for radiometric assay)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compounds dissolved in DMSO

-

Streptavidin-coated plates or filter paper

-

Scintillation counter or fluorescence plate reader

-

-

Procedure: a. Prepare serial dilutions of the test compounds in kinase buffer. b. In a microplate, add the kinase, peptide substrate, and test compound solution. c. Initiate the reaction by adding the ATP solution. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Transfer the reaction mixture to a streptavidin-coated plate or filter paper to capture the biotinylated peptide. g. Wash to remove unincorporated ATP. h. Quantify the incorporated phosphate using a scintillation counter or measure the fluorescence signal. i. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram of In Vitro Kinase Assay Workflow

Application Notes and Protocols for the Derivatization of 4-(1,3-Oxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-(1,3-Oxazol-5-yl)aniline, a versatile building block in medicinal chemistry. The following protocols for N-acylation, N-sulfonylation, and reductive amination are presented to facilitate the synthesis of novel derivatives for screening and drug development programs.

Introduction

This compound is a key synthetic intermediate possessing a reactive aniline functional group appended to an oxazole ring. This combination of a nucleophilic amine and a bioisosterically relevant heterocyclic core makes it an attractive starting material for the synthesis of diverse compound libraries.[1] Derivatives of this scaffold have shown potential as anticancer agents, with some acting as inhibitors of critical signaling pathways involved in cell proliferation and survival.

Derivatization Protocols

Three common and versatile derivatization reactions for this compound are detailed below. These protocols are designed to be robust and adaptable for the synthesis of a variety of derivatives.

Protocol 1: N-Acylation with Acetic Anhydride

This protocol describes the synthesis of N-(4-(1,3-oxazol-5-yl)phenyl)acetamide. The acylation of the aniline nitrogen is a fundamental transformation to introduce an amide functionality, which can alter the compound's physicochemical properties and biological activity.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(4-(1,3-oxazol-5-yl)phenyl)acetamide.

Protocol 2: N-Sulfonylation with Benzenesulfonyl Chloride

This protocol details the synthesis of N-(4-(1,3-oxazol-5-yl)phenyl)benzenesulfonamide. Sulfonamides are a common motif in medicinal chemistry, known for their diverse biological activities.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in pyridine or a mixture of THF and triethylamine.

-

Cool the solution to 0 °C.

-

Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield N-(4-(1,3-oxazol-5-yl)phenyl)benzenesulfonamide.

Protocol 3: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of N-benzyl-4-(1,3-oxazol-5-yl)aniline. Reductive amination is a powerful method for forming C-N bonds and introducing alkyl or arylalkyl groups to the amine.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a few drops of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-benzyl-4-(1,3-oxazol-5-yl)aniline.[2]

Data Presentation

The following tables summarize the key quantitative data for the described derivatization protocols. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

| Protocol 1: N-Acylation | |

| Reactant | Molar Ratio |

| This compound | 1.0 eq |

| Acetic Anhydride | 1.1 eq |

| Triethylamine | 1.2 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temp. |

| Time | 2-4 hours |

| Product | N-(4-(1,3-oxazol-5-yl)phenyl)acetamide |

| Yield | >90% (estimated based on similar reactions) |

| Protocol 2: N-Sulfonylation | |

| Reactant | Molar Ratio |

| This compound | 1.0 eq |

| Benzenesulfonyl Chloride | 1.1 eq |

| Pyridine/Triethylamine | Solvent/Base |

| Reaction Conditions | |

| Solvent | Pyridine or THF |

| Temperature | 0 °C to Room Temp. |

| Time | 4-6 hours |

| Product | N-(4-(1,3-oxazol-5-yl)phenyl)benzenesulfonamide |

| Yield | 80-90% (estimated based on similar reactions) |

| Protocol 3: Reductive Amination | |

| Reactant | Molar Ratio |

| This compound | 1.0 eq |

| Benzaldehyde | 1.1 eq |

| Sodium Triacetoxyborohydride | 1.5 eq |

| Acetic Acid | Catalytic |

| Reaction Conditions | |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | Room Temp. |

| Time | 12-24 hours |

| Product | N-benzyl-4-(1,3-oxazol-5-yl)aniline |

| Yield | 70-85% (estimated based on similar reactions) |

Visualizations

Experimental Workflow

Caption: General experimental workflows for the derivatization of this compound.

Potential Signaling Pathway Inhibition

Derivatives of oxazoles have been investigated as inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK).[3] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction. Its inhibition is a therapeutic strategy in various diseases, including cancer.

Caption: Inhibition of the ROCK signaling pathway by a potential this compound derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(1,3-Oxazol-5-yl)aniline as a Key Intermediate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3-Oxazol-5-yl)aniline is a versatile heterocyclic intermediate of significant interest in medicinal chemistry. Its unique structural motif, featuring a reactive aniline group appended to an oxazole ring, serves as a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the development of targeted therapeutics, with a particular focus on its role as a precursor to potent c-Met kinase inhibitors used in oncology research.

Physicochemical Properties and Data

This compound is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.[1]

| Property | Value | Reference |

| CAS Number | 1008-95-3 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Melting Point | 156 °C | [1] |

| Appearance | Solid | |

| SMILES | C1=CC(=CC=C1C2=CN=CO2)N | [1] |

| InChI | InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 |

Synthesis of this compound: Van Leusen Oxazole Synthesis

A reliable and efficient method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde. The following protocol details the synthesis of this compound from 4-aminobenzaldehyde.

Synthetic Scheme

Caption: Van Leusen synthesis of this compound.

Experimental Protocol

Materials:

-

4-Aminobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-aminobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).

-

To this stirring solution, add anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield: 75-85%

Purity Assessment: Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

Application as an Intermediate for c-Met Kinase Inhibitors

The aniline moiety of this compound provides a key attachment point for building more complex molecules, particularly kinase inhibitors. The oxazole ring often serves as a crucial pharmacophore that can interact with the target protein. A prominent application is in the development of inhibitors for the c-Met receptor tyrosine kinase, a key target in cancer therapy.

c-Met Signaling Pathway

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers.

Caption: Overview of the c-Met signaling pathway.

Synthesis of a Representative c-Met Inhibitor

The following workflow illustrates the general synthesis of a c-Met inhibitor using this compound as a starting material. This typically involves a coupling reaction, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution, to link the aniline to a core heterocyclic scaffold.

Caption: General workflow for c-Met inhibitor synthesis.

Biological Activity of Oxazole-Based c-Met Inhibitors

Numerous studies have demonstrated the potent inhibitory activity of oxazole-containing compounds against c-Met kinase and various cancer cell lines. The data below is a representative summary of reported activities for such compounds.

| Compound Class | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| Oxazole-based c-Met Inhibitor | c-Met Kinase | 5 - 50 | MKN-45 (Gastric) | 0.1 - 1.0 | [2] |

| Oxazole-based c-Met Inhibitor | c-Met Kinase | 10 - 100 | H460 (Lung) | 0.2 - 2.0 | [3] |

| Oxazole-based c-Met Inhibitor | c-Met Kinase | 2 - 20 | U-87 MG (Glioblastoma) | 0.05 - 0.5 |

Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate is crucial for its clinical success. The table below presents representative pharmacokinetic parameters for orally administered oxazole-based kinase inhibitors in preclinical studies.

| Parameter | Value | Species |

| Oral Bioavailability (F%) | 20 - 60% | Rat |

| **Half-life (t₁/₂) ** | 2 - 8 hours | Mouse |

| Cₘₐₓ | 0.5 - 5 µM | Rat |

| Clearance (CL) | 10 - 50 mL/min/kg | Mouse |

Experimental Protocols for Biological Evaluation

c-Met Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase enzyme.

Materials:

-

Recombinant human c-Met kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, substrate, and diluted test compound.

-

Initiate the reaction by adding a mixture of c-Met kinase and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Cell Proliferation Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line overexpressing c-Met (e.g., MKN-45)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-